molecular formula C8H18O B103523 2,5-Dimethyl-3-hexanol CAS No. 19550-07-3

2,5-Dimethyl-3-hexanol

Cat. No. B103523
CAS RN: 19550-07-3
M. Wt: 130.23 g/mol
InChI Key: SNKTZHPOKPYBPT-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-hexanol is not directly mentioned in the provided papers; however, the papers do discuss various compounds with structural similarities or relevance to the target molecule. For instance, 2,5-dimethylpyrroles are mentioned as reaction products in the study of neurotoxicity related to gamma-diketones . Additionally, the synthesis of various dimethyl-substituted compounds is described, which could provide insights into the chemical behavior of this compound .

Synthesis Analysis

The synthesis of compounds related to this compound involves several steps and reagents. For example, the preparation of Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, a chiral intermediate for pharmaceuticals, is achieved through regiospecific ring opening of a tetrahydrofuran derivative . Similarly, the synthesis of ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates starts with the reaction between 3-methyl-2-buten-1-ol and triethyl orthoacetate . These methods could potentially be adapted for the synthesis of this compound by altering the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure and properties of related compounds have been studied using various spectroscopic techniques and theoretical calculations. For instance, a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer were characterized by NMR, UV-Vis, FT-IR, and Mass spectroscopy, supported by DFT calculations . These studies provide a foundation for understanding the molecular structure of this compound, as similar analytical and computational methods could be applied.

Chemical Reactions Analysis

The papers describe several chemical reactions involving dimethyl-substituted compounds. For example, 2,5-dimethylpyrroles are formed through the reaction of amines with hexanedione derivatives . The Diels–Alder reactions of hexafluorobicyclo[2,2,0]hexa-2,5-diene with various dienes, including 2,3-dimethylbuta-1,3-diene, demonstrate the reactivity of dimethyl-substituted dienes . These reactions could shed light on the types of chemical transformations that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl-substituted compounds are influenced by their molecular structure. For instance, the presence of dimethyl groups can affect the boiling point, solubility, and reactivity of the molecule. The papers discuss the properties of various dimethyl compounds, such as their synthesis yields, reaction conditions, and the influence of substituents on reactivity . These findings can be extrapolated to predict the properties of this compound.

Scientific Research Applications

Vapor-Liquid Equilibrium Studies

Research on 2,5-dimethyl-3-hexanol includes studies on vapor-liquid equilibria involving alcohols present in biomass-derived chemicals like 2,5-dimethyl furan (DMF). One study investigated the vapor pressures and vapor-liquid equilibria of binary mixtures containing DMF and various alcohols, including 1-butanol, 2-butanol, and 1-hexanol, at temperatures between 313 and 393 K. The research findings contribute to understanding the thermodynamic properties of these mixtures, which is essential for developing efficient processes in biofuel production and other applications (Lamia Kara Zaitri et al., 2012).

Synthesis from Biomass

Another significant application of this compound is in the synthesis of valuable chemicals from biomass. A study detailed the synthesis of 2,5-hexanedione, a crucial platform chemical, from biomass-derived dimethyl furan using an efficient biphasic system. This research highlights the potential of this compound in the field of sustainable chemistry and biofuel production (Liu Yueqin et al., 2016).

Microwave Relaxation and Association Studies

The dielectric properties of this compound have been studied to understand its behavior in different solutions. One research focused on the dielectric constant and dielectric loss of this compound in heptane, analyzing its relaxation times and associating behaviors. These insights are crucial for applications in material science and engineering (F. F. Hanna & K. Abd-El-Nour, 1970).

Thermal Degradation and Safety Assessment

In the realm of safety and environmental studies, this compound has been the subject of investigations into its thermal degradation products. A study examining the thermal degradation of 2,5-dimethyl-2,5-di-(tert-butylperoxy) hexane (a related compound) sheds light on its thermal safety parameters, which are vital for ensuring safe handling and storage in industrial applications (M. Das & C. Shu, 2016).

Calorimetric and Spectroscopy Studies

Calorimetric and FTIR studies of aliphatic alcohols, including compounds like this compound, provide insights into the heat capacities and infrared spectroscopy properties of these substances. This research is fundamental in physical chemistry, aiding the understanding of molecular interactions and properties (P. B. Serra et al., 2018).

Metabolic Studies

Metabolic studies involving this compound are crucial for understanding its biological effects and potential uses. Research into the urinary excretion of metabolites of related hexane compounds, including this compound, can provide insights into the body's processing of these chemicals, relevant in both medical and environmental contexts (L. Perbellini et al., 1982).

properties

IUPAC Name

2,5-dimethylhexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-6(2)5-8(9)7(3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKTZHPOKPYBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871300
Record name 2,5-Dimethylhexan-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19550-07-3
Record name 2,5-Dimethyl-3-hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19550-07-3
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Record name 2,5-Dimethylhexan-3-ol
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Record name 2,5-Dimethyl-3-hexanol
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Record name 2,5-Dimethylhexan-3-ol
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Record name 2,5-dimethylhexan-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper explores calorimetric properties of octanol isomers. Could you elaborate on the significance of studying such properties for a compound like 2,5-Dimethyl-3-hexanol, and how these properties might influence its potential applications?

A1: Understanding the calorimetric properties, such as heat capacity and enthalpy of fusion, of this compound provides valuable insights into its physical behavior and interactions at a molecular level. [] For instance, heat capacity data can be used to predict its behavior as a solvent or in mixtures, potentially influencing its suitability for specific applications. Furthermore, knowledge of enthalpy of fusion is crucial for processes involving phase transitions, like crystallization or purification, which are essential considerations for industrial applications. []

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